Emetinhydrobromid

Übersicht

Beschreibung

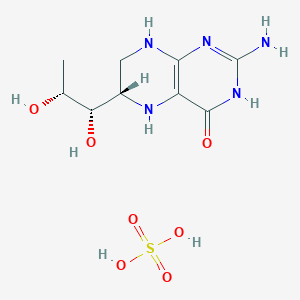

Emetine hbr is a useful research compound. Its molecular formula is C29H41BrN2O4 and its molecular weight is 561.5 g/mol. The purity is usually 95%.

The exact mass of the compound Emetine hbr is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Emetine hbr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Emetine hbr including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirales Mittel gegen Coronaviren

Emetinhydrobromid wurde als potenzielles antivirales Mittel gegen Coronaviren identifiziert . Es hat vielversprechende Ergebnisse gegen das COVID-19-Coronavirus gezeigt . Emetin hatte eine der niedrigsten berichteten halbmaximalen effektiven Konzentrationen (EC50) von über 290 untersuchten Wirkstoffen gegen das Coronavirus des Middle East Respiratory Syndrome (MERS) und das schwere akute respiratorische Syndrom (SARS) .

Behandlung der Amöbiasis

Historisch gesehen wurde this compound zur Behandlung der Amöbiasis eingesetzt . Es wurde an Zehn- bis Hundertmillionen Menschen in einer Dosis von etwa 60 mg täglich verabreicht .

Behandlung der Spanischen Grippe

This compound wurde zur Behandlung von Patienten mit Spanischer Grippe in den letzten Stadien der Pandemie in den frühen 1900er Jahren eingesetzt . Es kehrte die Zyanose und andere Symptome dieser Krankheit innerhalb von 12–24 Stunden schnell um .

Entzündungshemmende Eigenschaften

Es wurde gezeigt, dass this compound entzündungshemmende Eigenschaften besitzt . Diese Eigenschaften waren für die Wirkungen verantwortlich, die bei Patienten mit Spanischer Grippe beobachtet wurden .

Potenzielle Behandlung für SARS-CoV2

This compound wurde als potenzielle Behandlung für SARS-CoV2 vorgeschlagen . Mindestens drei Studien haben bestätigt, dass SARS-CoV2 empfindlich gegenüber Emetin ist .

Molekulares Docking und dynamische Simulationsansätze

Das Anti-SARS-CoV-2-Potenzial von this compound wurde mit molekularen Docking- und dynamischen Simulationsansätzen untersucht .

Wirkmechanismus

Target of Action

Emetine hydrobromide, a potent antiprotozoal and emetic agent derived from the ipecac root, primarily targets the 40S subunit of the ribosome . This interaction plays a crucial role in its mechanism of action, as it allows emetine hydrobromide to inhibit protein synthesis in eukaryotic cells .

Mode of Action

Emetine hydrobromide exerts its effects by binding to the 40S subunit of the ribosome, thereby blocking protein synthesis in eukaryotic cells . This interaction disrupts the normal function of the ribosome, leading to a halt in protein production and, consequently, cell death .

Biochemical Pathways

Emetine hydrobromide impacts multiple signaling pathways. . These pathways are critical for various cellular processes, including cell growth, proliferation, and survival. By modulating these pathways, emetine hydrobromide can exert a broad range of effects on cells .

Pharmacokinetics

It is known that the compound can be administered orally or hypodermically . While the oral administration of emetine hydrobromide can cause nausea, hypodermic administration is reported to produce less severe gastrointestinal side effects

Result of Action

The primary result of emetine hydrobromide’s action is the inhibition of protein synthesis, leading to cell death . In addition to this, emetine hydrobromide has been found to have anti-inflammatory properties and can limit pulmonary arterial hypertension . It has also been shown to have potent antiviral effects against many viruses .

Action Environment

The action of emetine hydrobromide can be influenced by various environmental factors. For instance, the compound’s antiviral efficacy may be affected by the viral load and the stage of the viral life cycle at the time of administration . Additionally, the physiological environment of the host, including factors such as immune status and co-existing medical conditions, can also impact the efficacy and safety of emetine hydrobromide

Biochemische Analyse

Biochemical Properties

Emetine hydrochloride plays a significant role in biochemical reactions by inhibiting protein synthesis in eukaryotic cells. It achieves this by binding to the 40S ribosomal subunit and inhibiting translocation . This interaction leads to an increase in polyribosomes and a decrease in single ribosomes, thereby irreversibly inhibiting protein synthesis . Emetine hydrochloride also interacts with mitochondrial ribosomes, inhibiting mitochondrial protein synthesis . Additionally, it interferes with the synthesis and activities of DNA and RNA .

Cellular Effects

Emetine hydrochloride exerts profound effects on various cell types and cellular processes. It inhibits protein synthesis by blocking the elongation phase of translation, binding to the E site of the small ribosomal subunit . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, emetine hydrochloride has been shown to regulate multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades . These pathways play crucial roles in cell proliferation, apoptosis, and migration, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of emetine hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. Emetine hydrochloride binds to the 40S ribosomal subunit, inhibiting the translocation of the mRNA-tRNA module . This binding prevents the movement of mRNA along the ribosome, thereby halting protein synthesis. Additionally, emetine hydrochloride has been shown to inhibit mitochondrial protein synthesis by interacting with mitochondrial ribosomes . It also regulates gene expression by up-regulating and down-regulating various genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of emetine hydrochloride change over time. The compound is stable after autoclaving and remains effective in inhibiting protein synthesis . Long-term studies have shown that emetine hydrochloride can cause irreversible inhibition of protein synthesis, leading to long-term effects on cellular function . Additionally, emetine hydrochloride has demonstrated stability in various in vitro and in vivo studies, maintaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of emetine hydrochloride vary with different dosages in animal models. At low doses, emetine hydrochloride has shown potent antiviral activity, inhibiting virus replication and reducing inflammation . At higher doses, emetine hydrochloride can exhibit toxic effects, including cardiotoxicity and myopathy . Studies have shown that the therapeutic window for emetine hydrochloride is narrow, and careful dosage management is required to avoid adverse effects .

Metabolic Pathways

Emetine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It regulates multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades . These pathways are crucial for cellular metabolism, influencing metabolic flux and metabolite levels. Emetine hydrochloride’s interaction with these pathways highlights its role in modulating cellular metabolism and maintaining cellular homeostasis .

Transport and Distribution

Emetine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It has been shown to accumulate in the lungs, achieving concentrations significantly higher than in the blood . This distribution pattern is crucial for its antiviral activity, as it allows emetine hydrochloride to reach therapeutic concentrations in target tissues . Additionally, emetine hydrochloride interacts with transporters and binding proteins, facilitating its transport and distribution within the body .

Subcellular Localization

The subcellular localization of emetine hydrochloride plays a vital role in its activity and function. Emetine hydrochloride localizes to the ribosomes, where it inhibits protein synthesis by binding to the 40S ribosomal subunit . Additionally, it localizes to the mitochondria, inhibiting mitochondrial protein synthesis . The targeting signals and post-translational modifications of emetine hydrochloride direct it to specific compartments, ensuring its effective interaction with target biomolecules .

Eigenschaften

IUPAC Name |

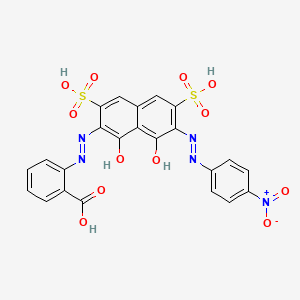

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNALUQESJTZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657596 | |

| Record name | 6',7',10,11-Tetramethoxyemetan--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21026-77-7 | |

| Record name | NSC135049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6',7',10,11-Tetramethoxyemetan--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)

![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)

![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)

![Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-)](/img/structure/B1498599.png)

![zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B1498600.png)

![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)

![Disodium;5-amino-4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1498619.png)

![3-[(E)-(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxy-2,4-dimethylbenzoic acid](/img/structure/B1498620.png)